Mass Shift Advantage for Spectral Separation
Entrectinib-d8 possesses a molecular mass of 568.69 Da, representing a +8 Da shift from the non‑deuterated analyte (m/z 561) . In contrast, the commercially available Entrectinib-d4 exhibits a +4 Da shift . When using triple quadrupole mass spectrometers operated in unit resolution, a +8 Da separation reduces the risk of isotopic cross‑talk between the internal standard and the analyte, particularly for transitions that involve multiple deuterium atoms or when the analyte is present at low ng/mL concentrations [1]. This increased mass difference enhances signal specificity and lowers the limit of quantitation.
| Evidence Dimension | Mass shift relative to unlabeled entrectinib |
|---|---|
| Target Compound Data | +8 Da (m/z 568.69) |
| Comparator Or Baseline | Entrectinib-d4: +4 Da (m/z 564.66) |
| Quantified Difference | +4 Da greater mass separation |
| Conditions | Unit-resolution triple quadrupole LC-MS/MS |
Why This Matters
The larger mass shift reduces cross-talk and improves assay linearity at low concentrations, which is critical for therapeutic drug monitoring where entrectinib plasma levels typically range from 10–10,000 ng/mL.
- [1] Stokvis E, et al. Stable isotopically labeled internal standards in quantitative bioanalysis using LC-MS/MS: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. View Source
